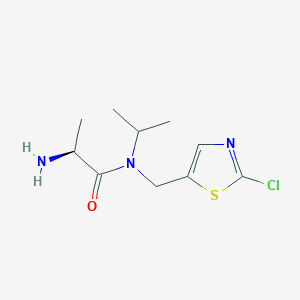

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13478016

Molecular Formula: C10H16ClN3OS

Molecular Weight: 261.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClN3OS |

|---|---|

| Molecular Weight | 261.77 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide |

| Standard InChI | InChI=1S/C10H16ClN3OS/c1-6(2)14(9(15)7(3)12)5-8-4-13-10(11)16-8/h4,6-7H,5,12H2,1-3H3/t7-/m0/s1 |

| Standard InChI Key | AWBIDZCWPCFOPU-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(CC1=CN=C(S1)Cl)C(C)C)N |

| SMILES | CC(C)N(CC1=CN=C(S1)Cl)C(=O)C(C)N |

| Canonical SMILES | CC(C)N(CC1=CN=C(S1)Cl)C(=O)C(C)N |

Introduction

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide is a synthetic organic compound that has garnered attention in the field of chemical research due to its unique structure and potential applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and chemical properties.

Synthesis and Preparation

The synthesis of (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide typically involves the reaction of 2-chloro-thiazol-5-ylmethylamine with isopropylamine and propionyl chloride or an equivalent propionylating agent. The specific conditions and reagents may vary depending on the desired yield and purity.

| Reagent | Role in Synthesis |

|---|---|

| 2-Chloro-thiazol-5-ylmethylamine | Starting material |

| Isopropylamine | Secondary amine component |

| Propionyl chloride | Acylating agent |

Research Findings and Applications

Research on thiazole derivatives has shown promising results in various therapeutic areas. For example, some thiazoles have been investigated for their antimitotic and anticancer activities, as seen with compounds like 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, which exhibited significant antimitotic activity against human tumor cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume